1-ethyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of a chemical compound refers to the process used to create the compound in the laboratory. This often involves multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be found in chemical databases .Scientific Research Applications
Functionalization Reactions
One study explored the functionalization reactions involving pyrazole derivatives, revealing the potential of these compounds in synthesizing novel chemical structures. By converting 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via reaction with diaminopyridine, researchers underscored the versatility of pyrazole derivatives in chemical synthesis. Theoretical studies further examined the reaction mechanisms, highlighting the compound's utility in designing new molecular entities (Yıldırım, Kandemirli, & Demir, 2005).
Novel Synthesis Approaches
Another research focused on the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives, demonstrating the compound's role in generating new N-fused heterocycles with good to excellent yields. This synthesis process, involving condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcases the compound's contribution to expanding the library of heterocyclic compounds with potential applications in medicinal chemistry and material science (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Anticancer and Anti-inflammatory Applications
The synthesis and biological evaluation of pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities illustrate the compound's potential in therapeutic applications. By creating a novel series of derivatives through condensation reactions, researchers have identified structures with promising cytotoxic and enzyme inhibition activities. These findings suggest the compound's utility in developing new treatments for cancer and inflammatory diseases (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antibacterial Applications
Investigations into thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors showcase the compound's relevance in addressing global health challenges, particularly tuberculosis. The design and synthesis of these analogues demonstrate the compound's role in developing new antibacterial agents, highlighting its importance in the fight against resistant bacterial strains (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-ethyl-N-(2-pyridin-4-ylethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-17-12(6-10-16-17)13(18)15-9-5-11-3-7-14-8-4-11/h3-4,6-8,10H,2,5,9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCPDSLLISGYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NCCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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